Tyr-Uroguanylin is a peptide derived from the uroguanylin family, primarily studied in mouse and rat models. Uroguanylin is a member of the natriuretic peptide family, which plays significant roles in regulating fluid balance and blood pressure. The compound is known for its ability to activate guanylate cyclase C, leading to increased intracellular cyclic guanosine monophosphate levels, which mediates various physiological processes.
Tyr-Uroguanylin is synthesized primarily in the intestines, particularly in the ileum. It is released into circulation in response to dietary salt intake and other stimuli, influencing renal function and electrolyte balance. The peptide can be extracted from biological tissues, including urine and intestinal mucosa, using various chromatographic techniques.
Tyr-Uroguanylin falls under the classification of bioactive peptides, specifically those involved in cardiovascular and renal physiology. It is categorized as a guanylate cyclase C agonist due to its mechanism of action involving the stimulation of this receptor.
The synthesis of Tyr-Uroguanylin typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of complex peptide structures.
Tyr-Uroguanylin consists of a sequence of amino acids that includes critical residues for its biological activity. The molecular structure features disulfide bridges that stabilize its conformation.
Tyr-Uroguanylin undergoes several biochemical reactions upon interacting with its receptor:
Tyr-Uroguanylin exerts its effects primarily through the activation of guanylate cyclase C located on the surface of target cells, such as those in the gastrointestinal tract and kidneys.
Tyr-Uroguanylin has several applications in scientific research:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5